N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide
Description
The exact mass of the compound this compound is 440.11544092 g/mol and the complexity rating of the compound is 861. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-14-3-5-16(6-4-14)19-11-21(28)25(13-22-19)12-20(27)23-17-7-9-18(10-8-17)31(29,30)24-15(2)26/h3-11,13H,12H2,1-2H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJZFZCLDCOYPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzenesulfonyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological evaluations of this compound, focusing on its therapeutic implications and underlying mechanisms.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a dihydropyrimidinone core, which is known for its diverse biological activities. The presence of the sulfonamide and acetamide functionalities enhances its solubility and potential interactions with biological targets.
Antiinflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of derivatives related to N-(benzene sulfonyl)acetamide. For instance, compounds with similar structures have been evaluated as multitarget inhibitors of COX-2 and 5-LOX, showing IC50 values in the nanomolar range (e.g., 9a with IC50 = 0.011 μM for COX-2) . These findings suggest that this compound could exhibit similar or enhanced anti-inflammatory effects.
Analgesic Effects
The analgesic activity of related compounds has also been documented. For instance, one derivative demonstrated significant pain relief in formalin-induced pain models . The mechanism is likely linked to the inhibition of TRPV1 channels, which are crucial in pain signaling pathways.
Antioxidant Activity
Research on acetamidosulfonamide derivatives indicates notable antioxidant properties. Compounds have shown radical scavenging activity and enhanced superoxide dismutase (SOD) activity, with some derivatives achieving high correlation coefficients in quantitative structure-activity relationship (QSAR) studies . This suggests that this compound may possess similar antioxidant capabilities.
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:
- COX Inhibition : By inhibiting cyclooxygenase enzymes, the compound may reduce the production of pro-inflammatory prostaglandins.
- TRPV1 Modulation : Interaction with TRPV1 channels can lead to decreased neuronal excitability and pain perception.
- Antioxidative Mechanisms : The compound may enhance endogenous antioxidant defenses through SOD-like activity.
Case Studies
Several studies have documented the efficacy of related compounds in preclinical settings:
- Formalin-Induced Pain Model : A study demonstrated that a derivative significantly reduced pain scores compared to controls, indicating strong analgesic properties .
- Inflammation Models : In vivo studies showed that compounds similar to this compound effectively reduced edema in animal models induced by inflammatory agents .
- Antioxidant Activity Assessment : The antioxidant potential was evaluated using DPPH radical scavenging assays, revealing significant activity across several tested derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
